

A Comparative Analysis of MK-3402 and Relebactam: Novel β -Lactamase Inhibitors

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Compound of Interest

Compound Name: MK-3402

Cat. No.: B15563756

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In the escalating battle against antimicrobial resistance, β -lactamase inhibitors are critical components in preserving the efficacy of β -lactam antibiotics. This guide provides a detailed comparative analysis of two novel β -lactamase inhibitors: **MK-3402**, an investigational metallo- β -lactamase (MBL) inhibitor, and relebactam, a clinically approved diazabicyclooctane (DBO) inhibitor targeting serine- β -lactamases. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, inhibitory spectrum, and available quantitative data.

At a Glance: Key Differences

Feature	MK-3402	Relebactam
Inhibitor Class	Metallo- β -lactamase (MBL) Inhibitor	Diazabicyclooctane (DBO)
Target Enzymes	Ambler Class B (Metallo- β -lactamases)	Ambler Class A and C (Serine- β -lactamases)
Mechanism of Action	Chelates the zinc ions essential for MBL catalytic activity.	Forms a reversible covalent acyl-enzyme intermediate with the active site serine of the β -lactamase.
Development Status	Investigational (Phase 1 clinical trials)	Clinically approved
Combination Therapy	In development for use with a partner antibiotic.[1]	Co-formulated with imipenem/cilastatin as RECARBRIO™[2]

Data Presentation: Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of **MK-3402** and relebactam against various β -lactamases. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may not be exact due to variations in experimental conditions.

Table 1: Inhibitory Activity of **MK-3402** against Metallo- β -Lactamases (Ambler Class B)

β -Lactamase	IC50 (nM)
NDM-1	0.25[3]
VIM-1	0.169
IMP-1	0.53[3]

Table 2: Inhibitory Activity of Relebactam against Serine- β -Lactamases (Ambler Class A and C)

β -Lactamase	Enzyme Class	IC50 (nM)	Ki (nM)
KPC-2	A	230[4]	9.7
CTX-M-15	A	400	-
AmpC (PDC)	C	-	-
P99	C	-	-

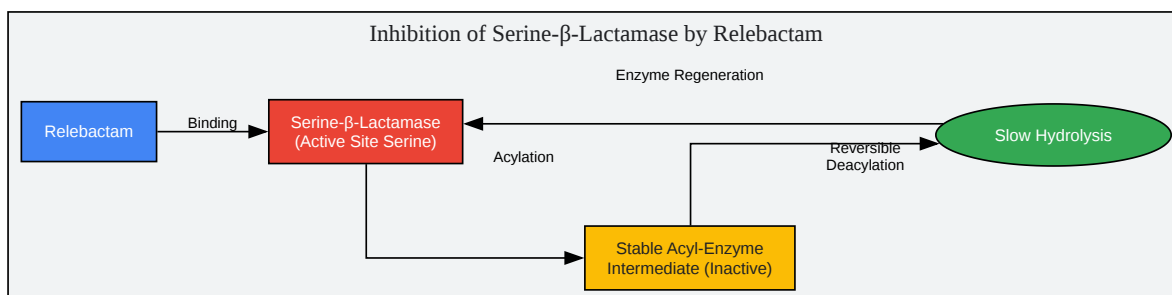
Note: Comprehensive IC50 and Ki values for relebactam against a wide panel of AmpC enzymes are not readily available in the public domain. However, its efficacy in combination with imipenem against AmpC-producing organisms is well-documented.

Mechanism of Action

The fundamental difference between **MK-3402** and relebactam lies in their distinct mechanisms of inhibiting two different superfamilies of β -lactamases.

Relebactam: Inhibition of Serine- β -Lactamases

Relebactam, a diazabicyclooctane, acts as a reversible covalent inhibitor of serine- β -lactamases (Classes A and C). The catalytic mechanism of these enzymes relies on an active-site serine residue. Relebactam mimics the structure of β -lactam antibiotics, and the active-site serine attacks the carbonyl group of relebactam's urea moiety. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This inhibition is reversible, as the acyl-enzyme complex can slowly hydrolyze, regenerating the active enzyme and the intact inhibitor.

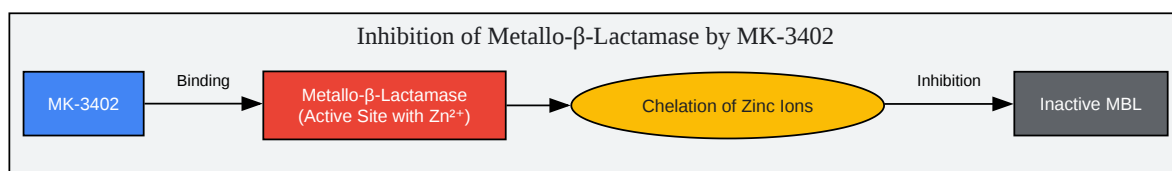


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Mechanism of Relebactam Inhibition.

MK-3402: Inhibition of Metallo- β -Lactamases

MK-3402 is designed to inhibit metallo- β -lactamases (Class B), which utilize one or two zinc ions in their active site to catalyze the hydrolysis of β -lactam antibiotics. Unlike serine- β -lactamases, MBLs do not form covalent intermediates with their substrates. Instead, the zinc ions activate a water molecule that acts as a nucleophile to attack the β -lactam ring. **MK-3402** is believed to function by chelating these essential zinc ions, thereby rendering the enzyme catalytically inactive.



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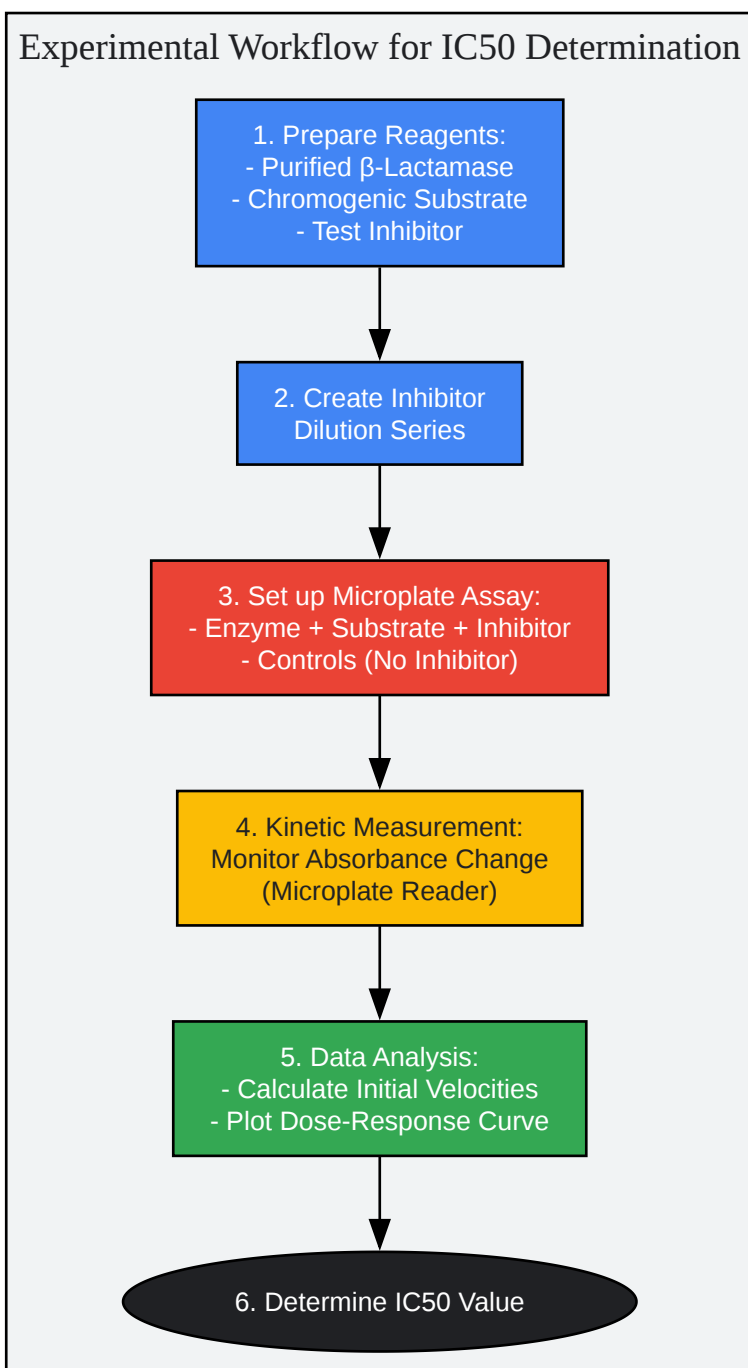
Mechanism of **MK-3402** Inhibition.

Experimental Protocols: IC₅₀ Determination

A common method to quantify the potency of a β -lactamase inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

General Protocol for IC₅₀ Determination:

- **Enzyme and Substrate Preparation:** A purified and quantified β -lactamase enzyme is prepared in a suitable buffer. A chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by the β -lactamase, is also prepared.
- **Inhibitor Dilution Series:** A series of dilutions of the inhibitor (e.g., **MK-3402** or relebactam) are prepared in the assay buffer.
- **Assay Setup:** In a microplate, fixed concentrations of the β -lactamase and the chromogenic substrate are added to wells containing the varying concentrations of the inhibitor. Control wells without the inhibitor are also included.
- **Kinetic Measurement:** The rate of hydrolysis of the substrate is measured over time by monitoring the change in absorbance at a specific wavelength using a microplate reader.
- **Data Analysis:** The initial reaction velocities are calculated for each inhibitor concentration. These velocities are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data, and the IC₅₀ value is determined as the inhibitor concentration that corresponds to 50% of the maximal enzyme activity.



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Workflow for IC₅₀ Determination.

Logical Comparison

The following diagram provides a side-by-side logical comparison of the key attributes of **MK-3402** and relebactam.

Comparative Analysis: MK-3402 vs. Relebactam						
Feature	MK-3402	Relebactam	Inhibitor Class	Target (Ambler Class)	Mechanism	Spectrum
			Metallo- β -lactamase Inhibitor	Class B	Zinc Chelation	NDM, VIM, IMP
			Diazabicyclooctane (DBO)	Class A & C	Reversible Covalent Inhibition	KPC, AmpC
					Partner Antibiotic	Development Status
					Investigational	Investigational
					Imipenem	Approved

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Side-by-Side Comparison.

Conclusion

MK-3402 and relebactam represent two distinct and complementary strategies to combat β -lactamase-mediated antibiotic resistance. Relebactam is a clinically established inhibitor that effectively restores the activity of imipenem against bacteria producing Class A and C serine- β -lactamases. Its approval and use in the form of RECARBRIO™ have provided a valuable treatment option for infections caused by multidrug-resistant Gram-negative bacteria.

MK-3402, on the other hand, is an investigational agent with a novel mechanism of action targeting the zinc-dependent metallo- β -lactamases, which are not inhibited by currently approved β -lactamase inhibitors like relebactam. The clinical development of **MK-3402** is a critical step towards addressing the significant threat posed by MBL-producing pathogens. Early clinical studies have shown that it is well-tolerated in healthy individuals.

For researchers and drug development professionals, the comparative analysis of these two molecules highlights the importance of a multi-pronged approach to overcoming antibiotic resistance. While relebactam addresses the challenge of serine- β -lactamases, the progression of **MK-3402** through clinical trials offers hope for a future therapeutic option against the growing menace of metallo- β -lactamases. Future research should focus on the continued development of novel inhibitors with broad-spectrum activity against all classes of β -lactamases.

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